molecular formula C14H9N3O3 B1628411 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 893612-32-3

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1628411
CAS No.: 893612-32-3
M. Wt: 267.24 g/mol
InChI Key: UNUOLMGKUCREMH-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that combines the structural motifs of benzo[1,3]dioxole and imidazo[1,2-a]pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of benzo[1,3]dioxole derivatives with imidazo[1,2-a]pyrimidine precursors under acidic or basic conditions. The reaction is often catalyzed by transition metals such as palladium or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Halogens, alkylating agents

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Benzo[1,3]dioxole derivatives
  • Pyrimidine derivatives

Comparison: Compared to similar compounds, 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde exhibits unique structural features that contribute to its distinct biological activities. The combination of benzo[1,3]dioxole and imidazo[1,2-a]pyrimidine moieties enhances its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-7-10-13(16-14-15-4-1-5-17(10)14)9-2-3-11-12(6-9)20-8-19-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUOLMGKUCREMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587512
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-32-3
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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